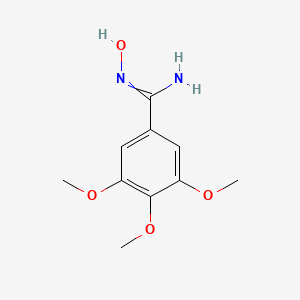

N-Hydroxy-3,4,5-trimethoxy-benzamidine

Description

Contextualization within the Class of Hydroxyamidines and Resveratrol (B1683913) Analogs

N-Hydroxy-3,4,5-trimethoxy-benzamidine belongs to the chemical class of hydroxyamidines. Hydroxyamidines, which are N-hydroxylated derivatives of amidines, are often less basic than their parent amidine compounds. nih.gov This property can be advantageous in drug design, as it may improve absorption from the gastrointestinal tract. nih.gov The hydroxyamidine group can be metabolically reduced in vivo to the corresponding amidine, making these compounds effective pro-drugs. nih.gov

The structural motif of a 3,4,5-trimethoxyphenyl group is a common pharmacophore found in various anticancer agents, including combretastatin (B1194345) analogs and resveratrol derivatives. This places this compound in the broader context of resveratrol analogs. Resveratrol (3,5,4′-trihydroxystilbene), a natural polyphenol found in grapes and other plants, is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. researchgate.net Scientists have synthesized numerous resveratrol derivatives with the aim of enhancing its antiproliferative and other beneficial properties. chemicalbook.comconsensus.app

Historical Perspective on the Development of this compound and its Substituted Derivatives in Academic Research

The development of this compound and its derivatives is closely linked to the broader exploration of hydroxyamidines and resveratrol analogs in medicinal chemistry. The pro-drug concept utilizing amidoximes (N-hydroxyamidines) was developed to improve the oral bioavailability of strongly basic amidine drugs. nih.gov

A notable derivative, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (often referred to as KITC), was synthesized as a novel resveratrol analog with the goal of creating a compound with potent antiproliferative effects. chemicalbook.comconsensus.app Research published in 2007 investigated the effects of KITC on human promyelocytic leukemia cells (HL-60), demonstrating its ability to inhibit ribonucleotide reductase and induce apoptosis. chemicalbook.comconsensus.app This study highlighted the potential of modifying the resveratrol scaffold with methoxy (B1213986) and hydroxyamidine groups to generate effective antitumor agents. chemicalbook.comconsensus.app

More recent research into hydroxyamidine derivatives has focused on their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govnih.govnih.govnih.gov Structure-based drug design has led to the development of potent and selective IDO1 inhibitors containing the hydroxyamidine moiety. nih.govnih.gov

Overview of Key Research Areas and Scientific Significance of this compound Derivatives

The scientific significance of this compound derivatives lies primarily in their potential as therapeutic agents, particularly in oncology and immunology.

Key Research Areas:

Anticancer Activity: A significant area of research revolves around the antiproliferative and pro-apoptotic effects of these compounds. For instance, the resveratrol analog KITC was shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells, leading to the depletion of deoxyribonucleoside triphosphate pools and subsequent cell death. chemicalbook.comconsensus.app This compound also exhibited synergistic antitumor effects when combined with the conventional chemotherapy drug arabinofuranosylcytosine (Ara-C). chemicalbook.comconsensus.app

Enzyme Inhibition: The benzamidine (B55565) core is a known inhibitor of serine proteases like trypsin. wikipedia.org The hydroxyamidine derivatives have been specifically investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govnih.gov IDO1 is an enzyme that plays a role in tumor immune evasion by depleting tryptophan, an essential amino acid for T-cell function. nih.gov By inhibiting IDO1, these compounds can potentially enhance the immune response against cancer cells. nih.govnih.gov

Prodrug Development: The use of the N-hydroxyamidine (amidoxime) group as a prodrug moiety for amidine-containing drugs is a well-established strategy to improve pharmacokinetic properties. nih.gov

The research into this compound and its derivatives contributes to the broader understanding of structure-activity relationships and provides a basis for the design of new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVDBVAKULULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648828-04-9 | |

| Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 3,4,5 Trimethoxy Benzamidine Scaffolds

Established Synthetic Routes to N-Hydroxy-3,4,5-trimethoxy-benzamidine and its Direct Analogs

The synthesis of the this compound scaffold can be approached through several established routes, primarily commencing from readily available starting materials such as 3,4,5-trimethoxybenzonitrile.

Strategies from Benzonitrile Precursors via Benzamidoximes

A prevalent and well-documented method for the synthesis of N-hydroxyamidines, also known as amidoximes, involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govnih.gov This approach is applicable to the synthesis of this compound, starting from 3,4,5-trimethoxybenzonitrile. The synthesis of the precursor, 3,4,5-trimethoxybenzonitrile, can be achieved from 3,4,5-trimethoxybenzoic acid. orgsyn.orggoogle.com

The general reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. This reaction is typically carried out in a suitable solvent such as ethanol, and the hydroxylamine is often used as its hydrochloride salt in the presence of a base to liberate the free hydroxylamine. The resulting N-hydroxyamidine can be isolated and purified. The N-hydroxylated derivatives of amidines are less basic than their parent amidines, which can influence their absorption and metabolic pathways. google.com

| Starting Material | Reagent | Product | General Conditions | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzonitrile | Hydroxylamine hydrochloride, Base | This compound | Ethanol, Reflux | google.com |

| Nitrile | Hydroxylamine | Amidoxime | - | nih.gov |

Palladium-Catalyzed Methods for Benzamidine (B55565) Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds and can be conceptually applied to the synthesis of benzamidine derivatives. nih.gov While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the surveyed literature, the general principles of these reactions can be extrapolated.

A plausible approach could involve the palladium-catalyzed coupling of an amine with a suitable 3,4,5-trimethoxyphenyl-containing substrate. For instance, the coupling of ammonia (B1221849) or a protected amine with a 3,4,5-trimethoxy-substituted aryl halide or triflate could lead to the corresponding aniline (B41778), which could then be further elaborated to the benzamidine.

Another potential palladium-catalyzed route involves the cross-coupling reaction of N-alkoxyimidoyl bromides with organometallic reagents. nih.gov This methodology allows for the formation of ketoxime ethers, which are structurally related to N-hydroxyamidines.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide/Triflate | Amine | Palladium Catalyst/Ligand | N-Arylamine | nih.gov |

| N-Alkoxyimidoyl Bromide | Arylboronic Acid | Palladium Catalyst | Ketoxime Ether | nih.gov |

Synthesis of N'-Substituted this compound Derivatives (e.g., N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, KITC)

The synthesis of N'-substituted derivatives of this compound, such as the resveratrol (B1683913) analog KITC, involves the formation of an additional bond to the second nitrogen atom of the amidine core.

Coupling Reactions and Functionalization Strategies

While the specific synthetic procedure for N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) is not detailed in the available literature, its existence as a novel resveratrol analog and ribonucleotide reductase inhibitor is documented. nih.govnih.gov The synthesis of such N,N'-diaryl-N-hydroxy-benzamidines can generally be achieved through the condensation of an N-aryl-benzimidoyl chloride with an N-arylhydroxylamine.

The synthesis of resveratrol analogs by the same research group that reported on KITC often involves Wittig reactions or Heck couplings to construct the stilbene (B7821643) backbone. nih.govbyu.edu For N'-substituted N-hydroxy-benzamidines, a plausible route would involve the initial synthesis of 3,4,5-trimethoxybenzamidoxime, followed by a coupling reaction with a suitable 3,4,5-trimethoxyphenyl-containing electrophile.

General functionalization strategies can also be applied to the N-hydroxy group itself, such as alkylation or acylation, to produce a variety of derivatives. google.com

Stereoselective Synthesis of Analogous Structures

One approach involves the use of chiral auxiliaries attached to the starting materials, which can direct the stereochemical outcome of a reaction and are subsequently removed. Another strategy is the use of chiral catalysts, such as chiral metal complexes or organocatalysts, to control the formation of stereocenters. While not directly applicable to the target molecule, the synthesis of other chiral nitrogen-containing heterocycles provides a conceptual framework for how such stereoselectivity could be achieved.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies. For the synthesis of this compound and its analogs, several advanced approaches can be envisioned.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer a significant advantage in terms of efficiency and reduced waste. The development of novel reagents, such as electrophilic hydroxylamine-derived reagents, provides new avenues for the direct introduction of the N-hydroxy group. nih.gov

Innovations in catalysis, including the use of more active and selective palladium catalysts for C-N bond formation, can lead to milder reaction conditions and broader substrate scope. nih.gov Furthermore, the development of catalytic methods for the direct C-H amination of arenes could provide a more direct route to the aniline precursors of these benzamidines.

The application of green chemistry principles, such as the use of safer solvents and the reduction of byproducts, is also a key area of modern synthetic innovation that can be applied to the synthesis of these compounds.

Rhodium(III)-Catalyzed C-H Activation and Annulation for Related Scaffolds

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic structures, which are often significant pharmacophores. researchgate.net This methodology allows for the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach compared to traditional cross-coupling reactions. While direct examples involving this compound are not prevalent in the reviewed literature, the reactivity of related scaffolds, such as N-methoxybenzamides and N-iminopyridinium ylides, provides a strong basis for its potential applications.

The core principle involves the use of a directing group on the benzamidine scaffold to guide the rhodium catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. Following C-H activation, the resulting rhodacycle intermediate can undergo annulation with various coupling partners like alkynes or alkenes to construct new ring systems.

Key Research Findings:

Annulation with Alkynes: Rhodium(III)-catalyzed C-H activation of N-iminopyridinium ylides and subsequent annulation with alkynes has been shown to produce isoquinolones in moderate to excellent yields. rsc.org This transformation proceeds under mild conditions and demonstrates broad substrate scope and good functional group tolerance. rsc.org A similar strategy could be envisioned for N-hydroxybenzamidines, where the N-hydroxy group or a derivative thereof acts as the directing group.

Annulation with Diazo Compounds: The reaction of N-iminopyridinium ylides with diazo compounds, also catalyzed by Rhodium(III), can yield isocoumarins. rsc.org This highlights the versatility of the rhodium catalyst and the potential for different outcomes based on the choice of the coupling partner.

Asymmetric Synthesis: Chiral cyclopentadienyl (B1206354) (Cp) rhodium(III) catalysts have been successfully employed in asymmetric C-H activation reactions. For instance, the reaction of N-methoxybenzamides with quinones using a chiral CpRh(III) catalyst can produce chiral tricyclic hydrophenanthridinone scaffolds with high enantioselectivity. researchgate.netnih.gov This approach is crucial for the synthesis of enantiopure pharmaceutical compounds.

Construction of Isoquinolone Scaffolds: A robust procedure for the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with N-(pivaloyloxy)benzamides has been developed to synthesize a variety of 3,4-dihydroisoquinolones and 3-methylisoquinolones in very good yields. organic-chemistry.org This method leverages amide-directed C-H activation and is tolerant of various functional groups. organic-chemistry.org

The table below summarizes representative Rhodium(III)-catalyzed C-H activation and annulation reactions on related scaffolds.

| Directing Group Scaffold | Coupling Partner | Catalyst System | Product Scaffold | Yield | Reference |

| N-methoxybenzamide | Quinone | Chiral CpRh(III) | Chiral tricyclic hydrophenanthridinone | ≤88% | researchgate.netnih.gov |

| N-(pivaloyloxy)benzamide | Ethylene | Rh(III) | 3,4-dihydroisoquinolone | 78–96% | organic-chemistry.org |

| N-(pivaloyloxy)benzamide | Propyne | Rh(III) | 3-methylisoquinolone | 39–95% | organic-chemistry.org |

| N-iminopyridinium ylide | Alkyne | Rh(III) | Isoquinolone | Moderate to Excellent | rsc.org |

| N-iminopyridinium ylide | Diazo compound | Rh(III) | Isocoumarin | Moderate to Excellent | rsc.org |

Green Chemistry Approaches in Benzamidine Synthesis (e.g., Ionic Liquid-Supported Catalysis)

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically relevant molecules. researchgate.net For benzamidine synthesis, ionic liquid-supported synthesis represents a significant green chemistry approach. Ionic liquids (ILs) are salts with low melting points that can act as environmentally benign solvents and catalyst supports. sci-hub.semdpi.com

The primary advantage of using an ionic liquid support is the ability to carry out reactions in a homogeneous medium, which often leads to better reaction kinetics and easier monitoring compared to solid-phase synthesis. nih.gov Furthermore, the non-volatile nature of ionic liquids reduces air pollution. At the end of the reaction, the product can be isolated by simple precipitation and filtration, and the ionic liquid-supported catalyst or reagent can often be recovered and reused, a key principle of green chemistry.

Ionic Liquid-Supported Synthesis Strategy:

A common strategy involves attaching the starting material to a functionalized ionic liquid. sci-hub.se For the synthesis of benzamidine derivatives, a precursor could be anchored to a hydroxyl-functionalized imidazolium-based ionic liquid. The subsequent chemical transformations are carried out in solution, and upon completion, the desired product is cleaved from the ionic liquid support.

Research Findings in Ionic Liquid-Supported Synthesis:

Synthesis of Amides and Sulfonamides: An ionic liquid-supported aldehyde was successfully used to synthesize secondary aryl amines via reductive amination. nih.gov These supported amines were then reacted with sulfonyl chlorides and acid chlorides to produce sulfonamides and carboxamides, respectively, after cleavage from the ionic liquid support. nih.gov This demonstrates the feasibility of multi-step synthesis on an ionic liquid scaffold.

Synthesis of Piperazine (B1678402) Derivatives: Novel piperazine derivatives have been synthesized using a rapid ionic liquid-supported parallel synthesis method with yields up to 88%. nih.gov The purification of the products was achieved by simple washing with appropriate solvents. nih.gov

Multi-component Reactions: Ionic liquid-supported synthesis has been employed in multi-component reactions to generate libraries of complex molecules. For example, the synthesis of polyhydroquinolines has been achieved via a multi-component reaction on an ionic liquid support. sci-hub.se

The table below illustrates the general steps and advantages of ionic liquid-supported synthesis.

| Step | Description | Advantages | Reference |

| 1. Support Functionalization | An appropriate starting material is chemically attached to a functionalized ionic liquid. | High loading capacity compared to some solid supports. | sci-hub.senih.gov |

| 2. Homogeneous Reaction | Synthetic transformations are carried out in a homogeneous solution. | Ability to monitor reaction progress, favorable reaction kinetics. | nih.gov |

| 3. Product Cleavage | The final product is cleaved from the ionic liquid support. | Easy separation of the product from the support. | sci-hub.senih.gov |

| 4. Support Recovery | The ionic liquid support can be recovered and potentially reused. | Reduced waste, cost-effective in the long run. | mdpi.com |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization strategies would focus on systematically modifying different parts of the molecule to understand how these changes affect its biological target interaction.

The core structure of this compound offers several points for modification: the N-hydroxy group, the amidine functionality, and the 3,4,5-trimethoxy-substituted phenyl ring.

Potential Derivatization Points and Strategies:

Modification of the N-Hydroxy Group: The N-hydroxy group is a key feature, often contributing to the compound's biological activity, for instance, by acting as a metal chelator or a hydrogen bond donor/acceptor.

Alkylation/Acylation: Converting the hydroxyl group to an ether or an ester would probe the importance of the hydrogen-bonding capability of this group.

Substitution on the Amidine Nitrogen: The second nitrogen of the amidine group provides another handle for derivatization.

N-Arylation/N-Alkylation: A study on a related resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, demonstrated that substitution at this position can lead to potent biological activity. nih.gov This suggests that introducing various substituted aryl or alkyl groups at this position could be a fruitful strategy for SAR exploration.

Modification of the Phenyl Ring: The 3,4,5-trimethoxy substitution pattern is a common motif in many biologically active compounds.

Varying Substitution Patterns: The number and position of the methoxy (B1213986) groups could be altered to investigate their influence on activity. For example, shifting a methoxy group from the 4-position to the 2-position or replacing them with other electron-donating or electron-withdrawing groups would provide valuable SAR data.

Bioisosteric Replacement: The methoxy groups could be replaced by other functional groups with similar steric and electronic properties, such as ethoxy, hydroxyl, or halogen atoms.

Examples from Related Scaffolds:

A study on (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide analogs involved the condensation of 3,4,5-trimethoxybenzohydrazide (B1329584) with various aromatic and heteroaromatic aldehydes. orientjchem.org This approach generated a library of compounds with diverse substituents on the hydrazone moiety, allowing for the evaluation of their antibacterial and antifungal activities. orientjchem.org This highlights a successful strategy for exploring the impact of substituents on a core scaffold.

The table below outlines potential derivatization strategies for this compound and the rationale behind them for SAR studies.

| Position of Modification | Type of Modification | Rationale for SAR |

| N-Hydroxy Group | Alkylation (O-R) | Probes the necessity of the acidic proton and hydrogen bonding. |

| N-Hydroxy Group | Acylation (O-C(O)R) | Investigates the role of the hydroxyl group as a hydrogen bond donor. |

| Amidine Nitrogen (N') | N'-Aryl/Heteroaryl Substitution | Explores the impact of extended aromatic systems on binding affinity. |

| Amidine Nitrogen (N') | N'-Alkyl/Cycloalkyl Substitution | Investigates the influence of steric bulk and lipophilicity. |

| Phenyl Ring | Alteration of Methoxy Group Positions | Determines the optimal substitution pattern for activity. |

| Phenyl Ring | Replacement of Methoxy Groups | Evaluates the effect of electronic and steric properties of substituents. |

Mechanistic Investigations of N Hydroxy 3,4,5 Trimethoxy Benzamidine Derivatives in Cellular Systems

Inhibition of Ribonucleotide Reductase (RR) Activity

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair. wikipedia.org The activity of RR is markedly elevated in proliferating tumor cells, making it a prime target for the development of anticancer agents. nih.govnih.gov Derivatives of N-Hydroxy-3,4,5-trimethoxy-benzamidine, such as Trimidox and Didox, have been identified as potent inhibitors of this enzyme. nih.govnih.govnih.gov

Direct enzymatic assays have been instrumental in characterizing the inhibitory potential of this compound derivatives. Trimidox (3,4,5-trihydroxybenzohydroxamidoxime), a polyhydroxy-substituted benzohydroxamide derivative, has been demonstrated to be one of the most effective inhibitors of ribonucleotide reductase. nih.gov Studies have shown that Trimidox inhibits the enzyme both in cell extracts and in in situ assays. nih.gov Another related inhibitor, Didox, has been found to be approximately 20 times more potent in its inhibition of RR than hydroxyurea, a well-known RR inhibitor. nih.gov

The inhibitory mechanism of some related compounds has been elucidated through kinetic and crystallographic studies. For instance, a naphthyl salicyl acyl hydrazone-based inhibitor (NSAH) was found to bind reversibly to the catalytic site of the human RRM1 subunit of ribonucleotide reductase, acting as a competitive inhibitor. nih.gov This detailed understanding at the molecular level provides a basis for the structure-guided design of more potent and selective inhibitors.

| Derivative | Method of Inhibition | Target Site | Potency |

| Trimidox | Enzyme inhibition | Ribonucleotide Reductase | High |

| Didox | Enzyme inhibition | Ribonucleotide Reductase | ~20x more potent than Hydroxyurea |

| NSAH | Competitive inhibition | Catalytic site of hRRM1 | Micromolar range |

This table provides an interactive summary of the inhibitory characteristics of this compound derivatives.

The inhibition of ribonucleotide reductase by this compound derivatives directly impacts the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). Maintaining a balanced supply of dNTPs is critical for faithful DNA replication and repair, and perturbations in this homeostasis can lead to replication stress and cell death. wikipedia.org

Incubation of HL-60 human promyelocytic leukemia cells with Trimidox resulted in decreased levels of dGTP and dCTP pools. nih.gov Similarly, a novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), caused a significant depletion of intracellular dTTP and dATP pools in the same cell line. nih.gov Unlike some other ribonucleotide reductase inhibitors that primarily affect the pyrimidine (B1678525) metabolism pathway, Didox has been shown to target both purine (B94841) and pyrimidine metabolism pathways in multiple myeloma cells. nih.gov This broader impact on dNTP pools can lead to a more effective shutdown of DNA synthesis.

| Compound | Cell Line | Effect on dNTP Pools |

| Trimidox | HL-60 | Decreased dGTP and dCTP |

| KITC | HL-60 | Significant depletion of dTTP and dATP |

| Didox | Multiple Myeloma | Downregulation of both purine and pyrimidine pathways |

This interactive table summarizes the effects of different derivatives on dNTP pool homeostasis in various cell lines.

Beyond direct enzyme inhibition, certain derivatives have been shown to modulate the expression of the ribonucleotide reductase subunits themselves. In studies with multiple myeloma cells, treatment with Didox led to the downregulation of the transcript for the R1 subunit of ribonucleotide reductase (RRM1), which was associated with a decrease in the corresponding protein expression. nih.gov This suggests a multi-faceted mechanism of action that includes not only the inhibition of enzyme activity but also the reduction of the total amount of the enzyme available to the cell. Furthermore, Didox treatment was also associated with the downregulation of genes involved in DNA repair mechanisms, such as the RAD51 homologue. nih.gov

Cell Cycle Regulatory Modulation

The cell cycle is a tightly regulated process that governs cell division. The checkpoints within the cell cycle ensure the fidelity of DNA replication and chromosome segregation. The depletion of dNTPs resulting from ribonucleotide reductase inhibition can trigger these checkpoints, leading to cell cycle arrest.

Several studies have demonstrated that derivatives of this compound can induce cell cycle arrest, primarily in the G0/G1 phase. For example, a synthesized 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivative was shown to cause cell cycle arrest in the G1 phase in a dose-dependent manner in mouse gastric cancer (MFC) cells. nih.gov This arrest prevents the cells from entering the S phase, the phase of DNA synthesis, thereby halting proliferation. The induction of G0/G1 arrest is a common mechanism for antiproliferative agents, as it provides an opportunity for the cell to either repair DNA damage or undergo programmed cell death (apoptosis). nih.gov

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. thermofisher.com In studies with the resveratrol analog KITC, evaluation of the cell cycle distribution by FACS analysis was conducted in HL-60 cells. nih.gov While this particular study noted no remarkable changes in cell cycle distribution despite observing apoptosis, other related compounds have shown clear perturbations. nih.gov For instance, the 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative mentioned earlier demonstrated a clear accumulation of cells in the G1 phase, as determined by flow cytometry. nih.gov This indicates a blockage in the transition from G1 to S phase, a direct consequence of the cellular response to the compound's activity.

| Compound/Derivative | Cell Line | Observed Cell Cycle Effect |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative | MFC | G1 phase arrest |

| KITC | HL-60 | No remarkable change in cell cycle distribution |

This interactive table details the observed effects of different derivatives on cell cycle progression.

Molecular Mechanisms Underlying Cell Cycle Checkpoint Activation (e.g., Cyclin, Cdk-inhibitors, Cdc25A, Chk2)

Detailed investigations into the specific molecular mechanisms by which this compound and its derivatives activate cell cycle checkpoints are not extensively documented in publicly available research. Studies on the resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (referred to as KITC), when investigated in HL-60 human promyelocytic leukemia cells, did not show remarkable changes in the cell cycle distribution. researchgate.netnih.gov This suggests that the primary anti-proliferative effect of this compound may not be mediated through a direct and significant arrest at key cell cycle phases.

While the broader family of cyclin-dependent kinase (CDK) inhibitors has been a major focus in cancer research for their role in controlling cell cycle progression, specific data linking this compound to the modulation of cyclins, Cdk-inhibitors, the cell division cycle 25A (Cdc25A) phosphatase, or the checkpoint kinase Chk2 is not available in the reviewed literature. nih.govnih.gov The activation of checkpoint kinases like Chk2 and the subsequent inhibition or degradation of phosphatases such as Cdc25A are critical for halting the cell cycle in response to DNA damage, but a direct connection to this compound has not been established. nih.gov

Induction of Programmed Cell Death (Apoptosis)

N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) has been shown to be a potent inducer of apoptosis. researchgate.netnih.gov The mechanism of action for structurally related N-substituted benzamides has been linked to the activation of the intrinsic apoptotic pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn leads to the activation of initiator caspases, such as caspase-9. nih.gov While the direct activation of caspase-3 by KITC is not explicitly detailed in the available literature, the induction of apoptosis in a dose-dependent manner strongly implies the involvement of the caspase cascade, of which caspase-3 is a key executioner. researchgate.netnih.gov The apoptotic process is often finalized by executioner caspases that cleave critical cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

The induction of apoptosis by N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) has been observed in HL-60 human promyelocytic leukemia cells. researchgate.netnih.gov This cell line is known to be null for the p53 tumor suppressor protein. The ability of KITC to induce apoptosis in these cells suggests that its mechanism of action can be independent of p53 status. researchgate.netnih.gov This is a significant finding, as p53 is frequently mutated in human cancers, and compounds that can bypass the need for functional p53 to induce cell death are of considerable therapeutic interest. nih.gov Studies on other N-substituted benzamides have also demonstrated apoptosis induction in p53-deficient HL-60 cells, further supporting the potential for p53-independent cell death. nih.gov

The induction of apoptosis by N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in HL-60 cells was confirmed using a specific Hoechst and propidium (B1200493) iodide double staining method. researchgate.netnih.gov This technique allows for the visualization of key morphological hallmarks of apoptosis. researchgate.net These hallmarks typically include cellular shrinking, chromatin condensation and margination, and the eventual fragmentation of the cell into apoptotic bodies. researchgate.net Biochemically, a key event in apoptosis is the fragmentation of DNA, which can be detected by methods such as the TUNEL assay or by observing a characteristic ladder pattern on an agarose (B213101) gel. nih.gov While the specific morphological changes induced by KITC were not described in detail, the use of fluorescence staining confirms the induction of programmed cell death. researchgate.net

Table 1: Apoptotic Effects of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC)

| Cell Line | Effect | Method of Detection | p53 Status Implication |

|---|

Interaction with Other Molecular Targets and Signaling Pathways

Beyond the induction of apoptosis, a significant molecular target of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) has been identified as ribonucleotide reductase (RR). researchgate.netnih.gov This enzyme is crucial for the de novo synthesis of DNA by converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. nih.gov Inhibition of RR leads to the depletion of the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), which is essential for DNA replication and repair. researchgate.netnih.gov

Treatment of HL-60 cells with KITC resulted in a significant depletion of intracellular dTTP and dATP pools and a remarkable reduction in the in situ activity of RR. nih.gov This identifies RR as a key enzyme in the antiproliferative effects of this compound. researchgate.netnih.gov The inhibition of RR is a validated strategy in cancer chemotherapy, and other N-hydroxy-N'-aminoguanidine derivatives have also been shown to target this enzyme. nih.gov

Table 2: Broader Cellular Target of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC)

| Molecular Target | Effect of Inhibition | Downstream Consequence |

|---|

Influence on Cell Proliferation and Survival Signaling Cascades

No data available.

Data Tables

No data available for this compound.

Preclinical Pharmacological Activity of N Hydroxy 3,4,5 Trimethoxy Benzamidine Derivatives in in Vitro Models

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The primary evaluation of a potential anti-cancer compound involves assessing its ability to inhibit the proliferation of and cause death in cancer cells. Derivatives of N-Hydroxy-3,4,5-trimethoxy-benzamidine have been subjected to such testing across various cancer cell lines.

A novel resveratrol (B1683913) analog, the this compound derivative N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (commonly referred to as KITC), has been investigated for its effects on the human promyelocytic leukemia cell line, HL-60. nih.govresearchgate.net In these studies, KITC was shown to cause a dose-dependent induction of apoptosis, or programmed cell death. nih.govresearchgate.net

A key mechanism of its action was identified as the inhibition of ribonucleotide reductase (RR), an enzyme crucial for the synthesis of DNA. nih.gov Incubation of HL-60 cells with KITC led to a significant depletion of the intracellular pools of deoxythymidine triphosphate (dTTP) and deoxyadenosine (B7792050) triphosphate (dATP), which are the products of the RR enzyme. nih.gov This inhibition of RR activity effectively disrupts the process of DNA replication, which is essential for rapidly dividing cancer cells. nih.govresearchgate.net

| Activity | Observation | Mechanism |

|---|---|---|

| Cytotoxicity | Dose-dependent induction of apoptosis | Inhibition of Ribonucleotide Reductase (RR) |

| Biochemical Effect | Significant depletion of intracellular dTTP and dATP pools | Reduced in situ activity of RR |

Currently, there is no publicly available scientific literature detailing the evaluation of this compound or its derivatives, including KITC, against human pancreatic carcinoma cell lines such as AsPC-1 and BxPC-3.

There is no specific data in the available scientific literature on the effects of this compound or its known derivatives on colorectal or gastric carcinoma cell lines. While studies have been conducted on other benzamide (B126) derivatives in colon cancer cells, the specific compound of interest has not been reported.

At present, there is no scientific literature available that documents the assessment of this compound or its derivatives for antiproliferative or cytotoxic effects in breast, lung, or melanoma cell lines.

Synergistic Effects with Established Chemotherapeutic Agents in In Vitro Combinations

A critical aspect of preclinical cancer research is determining whether a new compound can enhance the effectiveness of existing, approved chemotherapies. This can potentially lead to combination therapies that are more effective than single-agent treatments.

Research has demonstrated that the derivative N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) exhibits synergistic antitumor effects when combined with the antimetabolite arabinofuranosylcytosine (Ara-C) in HL-60 promyelocytic leukemia cells. nih.govresearchgate.net Sequential application of KITC and Ara-C resulted in a greater growth inhibitory effect than would be expected from the sum of their individual activities. nih.gov The mechanism for this synergy is linked to KITC's ability to inhibit ribonucleotide reductase, which depletes the deoxyribonucleoside triphosphate pools necessary for DNA synthesis and repair, thus potentially making the cells more susceptible to the DNA-damaging effects of Ara-C. nih.gov

| Combination | Cell Line | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| KITC + Arabinofuranosylcytosine (Ara-C) | HL-60 | Synergistic growth inhibition | Inhibition of ribonucleotide reductase by KITC enhances the efficacy of Ara-C |

There is currently no available data regarding the synergistic effects of this compound or its derivatives when combined with gemcitabine.

Rationales for Combination Regimens and Mechanistic Basis of Synergy

The exploration of combination therapies involving derivatives of this compound has revealed promising synergistic interactions, particularly in the context of oncology. A notable example is the novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, which has demonstrated significant synergistic antitumor activity when used in conjunction with the conventional chemotherapeutic agent arabinofuranosylcytosine (Ara-C). nih.gov

The mechanistic foundation of this synergy lies in the targeted inhibition of ribonucleotide reductase (RR) by the N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine derivative. nih.gov Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in de novo DNA synthesis and repair. By inhibiting this enzyme, the benzamidine (B55565) derivative effectively depletes the intracellular pools of deoxyadenosine triphosphate (dATP) and deoxythymidine triphosphate (dTTP). nih.gov

This depletion of essential DNA building blocks enhances the cytotoxic effects of Ara-C, an antimetabolite that inhibits DNA synthesis. The sequential application of the N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine derivative followed by Ara-C results in a synergistic effect on the induction of apoptosis in cancer cells. nih.gov This combination strategy showcases the potential of this compound derivatives to augment the efficacy of existing anticancer drugs by targeting distinct but complementary pathways in cancer cell proliferation.

Table 1: Synergistic Activity of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine with Arabinofuranosylcytosine (Ara-C)

| Cell Line | Combination Regimen | Observed Effect | Mechanistic Basis | Reference |

|---|---|---|---|---|

| HL-60 (Human promyelocytic leukemia) | Sequential treatment with N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine and Ara-C | Synergistic induction of apoptosis and growth inhibition | Inhibition of ribonucleotide reductase by the benzamidine derivative, leading to depletion of dATP and dTTP pools, enhancing Ara-C cytotoxicity. | nih.gov |

Studies on Related Biological Activities

Inhibition of Lymphendothelial Gap Formation (in context of related stilbene (B7821643) derivatives)

While direct evidence specifically detailing the inhibition of lymphendothelial gap formation by stilbene derivatives related to this compound is not extensively documented in the available scientific literature, the broader effects of stilbenes on the vascular endothelium, including both blood and lymphatic vessels, provide a basis for inferring potential activity. Stilbene compounds, most notably resveratrol and its synthetic analogs, are recognized for their wide-ranging biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects. nih.govnih.gov

The integrity of the endothelial barrier, in both blood and lymphatic vessels, is crucial for maintaining tissue homeostasis. Pathological conditions such as inflammation can lead to increased vascular permeability and the formation of gaps between endothelial cells. Stilbene derivatives have been shown to modulate endothelial function through various mechanisms. nih.gov For instance, resveratrol can enhance endothelial barrier function and reduce leukocyte adhesion, processes that are fundamental to the integrity of the vessel wall. nih.gov The anti-angiogenic properties of stilbene derivatives, demonstrated by their ability to inhibit endothelial cell proliferation and tube formation, also suggest a role in maintaining vascular stability. researchgate.net

Although research has highlighted that aging can lead to decreased lymphatic vessel density and increased leakiness, and that factors like VEGF-C are critical for lymphangiogenesis, the specific action of stilbene derivatives on the physical gaps between lymphatic endothelial cells remains an area for further investigation. nih.gov The known vasoprotective and anti-inflammatory actions of stilbenes provide a strong rationale for exploring their potential to preserve lymphatic endothelial integrity and prevent gap formation.

Exploration of Potential Memory Enhancing Activities and Acetylcholinesterase Inhibition (for specific related benzamide derivatives)

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory-enhancing agents, with a key mechanism of action being the inhibition of acetylcholinesterase (AChE). nih.gov Acetylcholinesterase is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition leads to increased acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease.

In vitro studies have demonstrated that these benzamide derivatives exhibit significant AChE inhibitory activity, with IC50 values in the low micromolar range. nih.gov Notably, some of these compounds have shown a dose-dependent increase in memory retention in in vivo models. nih.gov For example, specific derivatives demonstrated a significant percentage of memory retention compared to the control drug piracetam. nih.gov

The 3,4,5-trimethoxy substitution pattern on the benzamide scaffold appears to be a key feature for this biological activity. Further studies on related structures, such as 3,4,5-trimethoxycinnamates, have also revealed acetylcholinesterase and butyrylcholinesterase inhibitory potential, suggesting that the trimethoxyphenyl moiety is a valuable pharmacophore for the design of cholinesterase inhibitors. mdpi.com

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Biological Activity

The specific arrangement of substituents and functional groups on the benzamidine (B55565) scaffold is critical in defining its biological profile. The following sections dissect the influence of these key structural determinants.

The presence of a 3,4,5-trimethoxy substitution pattern on the benzene (B151609) ring is a well-established pharmacophore in various biologically active molecules, notably in the field of oncology. This substitution pattern is found in analogs such as N-(3,4,5-Trimethoxyphenyl)benzamidine and is a key feature of potent anticancer agents like combretastatin (B1194345). nih.gov The three methoxy (B1213986) groups are electron-donating by resonance and electron-withdrawing by induction, which can modulate the electronic properties of the aromatic ring. slideshare.net This, in turn, can influence π-π stacking interactions with aromatic residues in a protein's binding pocket.

In a highly related and more complex analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), the presence of two such trimethoxylated rings was associated with significant biological activity, specifically the inhibition of ribonucleotide reductase. nih.govresearchgate.net This suggests that the 3,4,5-trimethoxybenzene moiety is a crucial component for the observed bioactivity, likely contributing to target binding and efficacy. Research on other benzamide (B126) derivatives has also shown that varying the number and position of methoxy groups can significantly impact biological outcomes like antioxidative and antiproliferative activities. nih.gov

Table 1: Bioactivity of a Related Trimethoxy-Substituted Benzamidine Analog

| Compound Name | Key Structural Features | Observed Biological Activity | Reference |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | Two 3,4,5-trimethoxyphenyl rings, N-hydroxy-amidine group | Inhibition of ribonucleotide reductase, induction of apoptosis in HL-60 leukemia cells. nih.govresearchgate.net | nih.govresearchgate.net |

This table presents data for a closely related analog to infer the potential role of the trimethoxy substitution.

The N-substitution pattern of the benzamidine core is a critical determinant of its biological activity and physicochemical properties. The N-hydroxyamidine group, in particular, is known to be a strong proton donor and can act as a metal chelator. nih.gov This functionality can form key hydrogen bonds within a biological target, significantly enhancing binding affinity.

In the analog KITC, the N-hydroxy-N'-(3,4,5-trimethoxyphenyl) group is integral to its activity as a ribonucleotide reductase inhibitor. nih.govresearchgate.net The N-hydroxy moiety itself is a known feature in other enzyme inhibitors and can influence the molecule's electronic and conformational properties. Studies on other N-substituted benzamide and benzamidine derivatives have consistently shown that modifications at the nitrogen atom profoundly affect their biological profiles, including antitumor and antimicrobial activities. researchgate.netnih.gov For instance, the introduction of different substituents on the amidine nitrogen can alter the compound's basicity and its ability to form salt bridges, which is a crucial interaction for inhibitors of enzymes like trypsin. mlsu.ac.in

Table 2: Impact of N-Substitution on the Activity of Benzamidine and Benzamide Derivatives

| Compound Class | N-Substitution Pattern | Effect on Biological Activity | Reference |

| N-Substituted Benzamide Derivatives | Varied N-aryl and N-alkyl groups | Altered anti-proliferative activity against various cancer cell lines. researchgate.net | researchgate.net |

| N-Acylhydrazones | N-methylation | Significant alteration of conformational preferences and electronic properties. | rcsi.com |

| Benzamidine Derivatives | Introduction of heterocyclic moieties via a linker to the amidine nitrogen | Enhanced antimicrobial potential against periodontal pathogens. nih.gov | nih.gov |

This table provides examples from related compound classes to illustrate the general importance of the N-substitution pattern.

The N-hydroxy group can introduce specific conformational constraints through intramolecular hydrogen bonding. nih.gov For instance, an ortho-hydroxy group on a benzamidine ring has been shown to restrict the rotation of the amidine group. nih.gov While the 3,4,5-trimethoxy substitution pattern of the target compound lacks an ortho group for such direct intramolecular hydrogen bonding, the steric bulk and electronic nature of the methoxy groups can still influence the preferred torsion angle. Computational studies on related structures indicate that the planarity of the molecule can be disrupted by bulky substituents, which in turn affects the electronic conjugation and potential for intermolecular interactions. rcsi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net While no specific QSAR models for N-Hydroxy-3,4,5-trimethoxy-benzamidine have been published, the principles of QSAR can be applied to understand the key factors driving its potential activity based on studies of related compound classes.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for compounds like this compound would involve synthesizing a series of analogs with systematic variations in their structure. For instance, the number and position of methoxy groups could be altered, or different substituents could be placed on the N-hydroxy-amidine group. The biological activity of these analogs would then be measured, and this data would be used to build a model.

Various statistical methods are employed in QSAR, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to correlate the biological activity with calculated physicochemical descriptors. mdpi.com For more complex relationships, machine learning approaches like Random Forest (RF) and Support Vector Machines (SVM) can be utilized. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D properties of the molecules, providing insights into the steric and electrostatic fields that are favorable or unfavorable for activity. nih.gov

Identification of Physicochemical Parameters Influencing Activity

The biological activity of benzamidine derivatives is influenced by a range of physicochemical parameters. These parameters are used as descriptors in QSAR models to quantify the properties of the molecules. mlsu.ac.in Key parameters include:

Hydrophobicity: Measured by the partition coefficient (logP), this parameter affects how the molecule distributes between aqueous and lipid environments, influencing its absorption and ability to cross cell membranes. slideshare.net

Electronic Properties: The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent, which can impact binding interactions. slideshare.net Dipole moment and electrostatic potential are also important electronic descriptors.

Steric Parameters: These describe the size and shape of the molecule. Descriptors like molar refractivity and Taft's steric parameter (Es) are used to quantify the steric influence of substituents on binding. slideshare.net

Topological and 3D Descriptors: These parameters describe the connectivity and 3D shape of the molecule, which are critical for receptor fit.

Advanced Computational Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and the specific molecular interactions involved.

In studies of compounds structurally related to this compound, molecular docking has been instrumental in identifying key binding modes. For instance, in the investigation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking simulations revealed significant interactions within the enzyme's active site. nih.gov These simulations indicated that the ligands establish robust hydrophobic interactions with residues in the catalytic triad (B1167595) (HIS447), the catalytic anionic site (CAS) (TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (TYR72, TYR124, TRP286, and TYR341). nih.gov The docking scores and predicted binding free energies for these derivatives were found to be superior to those of the co-crystallized ligand, highlighting their potential as effective inhibitors. nih.gov

The following table summarizes the key interacting residues identified through molecular docking simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase.

| Binding Site Pocket | Interacting Residues |

| Catalytic Triad | HIS447 |

| Catalytic Anionic Site (CAS) | TRP86, TYR337, PHE338 |

| Peripheral Anionic Site (PAS) | TYR72, TYR124, TRP286, TYR341 |

This table illustrates the specific amino acid residues within the acetylcholinesterase enzyme that are crucial for the binding of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, as identified by molecular docking studies.

Furthermore, research on benzamidine, a core structural motif, and its interaction with the enzyme trypsin has demonstrated the power of docking to predict and understand binding. nih.gov These studies often serve as a foundational model for understanding the binding of more complex benzamidine derivatives.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides valuable information on the stability of the binding pose and the flexibility of both the ligand and the protein.

MD simulations have been successfully employed to validate the binding stability of docked poses of benzamidine derivatives. In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives targeting acetylcholinesterase, MD simulations were performed to assess the stability of the ligand-enzyme complex. nih.gov The root mean square deviation (RMSD) of the complex was calculated to be 2.4 Å, indicating a stable binding conformation throughout the simulation. nih.gov The root mean square fluctuations (RMSF) of the individual amino acid residues also provided insights into the flexibility of different regions of the protein upon ligand binding. nih.gov

In a broader context, extensive MD simulations on the benzamidine-trypsin system have been used to reconstruct the entire binding process. nih.gov These simulations, often running for hundreds of nanoseconds, have successfully captured the ligand diffusing from the solvent and finding its crystallographic binding pose within the protein's active site. nih.gov Such simulations can reveal transient metastable states and complex binding pathways that are not apparent from static docking studies alone. nih.gov

The stability of a ligand's binding mode is a critical factor in its efficacy. MD simulations can effectively discriminate between correct and incorrect binding poses generated by docking. nih.gov Studies have shown that a high percentage of native (experimentally determined) binding poses remain stable during MD simulations, whereas a significant portion of incorrect decoy poses are unstable. nih.gov

The table below provides a conceptual overview of the type of data generated from MD simulations to assess binding stability.

| Simulation Parameter | Typical Value/Observation | Significance |

| RMSD of Ligand-Protein Complex | Low and stable (e.g., < 3 Å) | Indicates a stable binding pose over time. |

| RMSF of Protein Residues | Low fluctuations in binding site residues | Suggests key residues are stably interacting with the ligand. |

| Ligand-Protein Hydrogen Bonds | Maintained throughout the simulation | Highlights the persistence of crucial polar interactions. |

This table conceptualizes the key metrics derived from Molecular Dynamics simulations and their interpretation in the context of assessing the stability of a ligand-protein complex.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The structural backbone of this compound can serve as a scaffold for the design of new analogs with potentially improved activity or selectivity. Virtual screening can be employed to explore vast chemical spaces and prioritize compounds for synthesis and biological testing. This process often begins with a known active compound or a pharmacophore model derived from it.

For example, the development of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine was inspired by modifying the structure of resveratrol (B1683913), a natural product with known biological activities. nih.gov This type of rational design, which involves the modification of a known active molecule, is a fundamental concept in library design.

The general workflow for virtual screening and library design often involves the following steps:

Target Selection and Preparation: Identifying and preparing the 3D structure of the biological target.

Library Generation: Assembling a large database of chemical compounds or designing a virtual library based on a core scaffold.

Docking and Scoring: Docking each compound in the library to the target's binding site and using a scoring function to estimate its binding affinity.

Hit Selection and Refinement: Selecting the top-scoring compounds for further analysis, which may include more rigorous computational methods like MD simulations or experimental validation.

This approach has been widely used to identify potential inhibitors for various targets. For instance, structure-based virtual screening has been performed on large chemical databases to identify potential inhibitors for key proteins of viruses. nih.gov While not directly focused on this compound, these studies exemplify the power of in silico screening in modern drug discovery.

The table below outlines the conceptual stages of a virtual screening campaign for designing novel analogs.

| Stage | Description | Key Tools/Methods |

| 1. Scaffolding | Selection of the core chemical structure (e.g., the trimethoxy-benzamidine moiety) as a basis for the virtual library. | Chemical intuition, known active compounds. |

| 2. Library Enumeration | Computational generation of a large set of virtual compounds by adding various substituents and functional groups to the scaffold. | Combinatorial library generation software. |

| 3. High-Throughput Docking | Rapid docking of all compounds in the virtual library against the target protein to predict binding modes and affinities. | Automated docking programs (e.g., AutoDock, Glide). |

| 4. Filtering and Prioritization | Application of filters based on predicted binding energy, drug-likeness properties (e.g., Lipinski's rule of five), and potential for synthesis. | Scoring functions, ADMET prediction tools. |

| 5. Lead Candidate Selection | Selection of a small number of promising virtual hits for synthesis and subsequent experimental testing. | Expert analysis and review. |

This table provides a structured overview of the typical workflow in a virtual screening and library design project aimed at discovering novel analogs of a lead compound.

Future Directions and Translational Perspectives in Academic Research

Identification of Novel Molecular Targets for N-Hydroxy-3,4,5-trimethoxy-benzamidine Derivatives

A critical aspect of future research involves the continued identification and validation of molecular targets for derivatives of this compound. This exploration is crucial for understanding their mechanisms of action and expanding their therapeutic applications.

Recent studies have identified several key protein targets:

Acetylcholinesterase (AChE): A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been identified as potential memory enhancers through their inhibition of AChE. nih.gov These compounds exhibit inhibitory concentrations (IC50) in the low micromolar range (4.0-16.5 μM). nih.gov In silico molecular docking studies have shown that these derivatives form stable complexes with AChE, interacting with key residues in the catalytic and peripheral anionic sites of the enzyme. nih.gov

Ribonucleotide Reductase (RR): The novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (also known as KITC), has been shown to inhibit ribonucleotide reductase. nih.gov This inhibition leads to a significant depletion of intracellular deoxyribonucleoside triphosphate pools (dATP and dTTP), which are essential for DNA synthesis, thereby impeding the proliferation of human promyelocytic leukemia cells (HL-60). nih.gov

Tubulin: While not a direct derivative of the title compound, related structures built on the 3,4,5-trimethoxy-phenyl motif, such as certain stilbene (B7821643) analogs, are known to target tubulin. This suggests that derivatives of this compound could be designed to act as tubulin polymerization inhibitors, a well-established anticancer strategy.

Development of New Synthetic Strategies for Improved Analogs

The development of novel and efficient synthetic routes is paramount for generating diverse libraries of this compound analogs with improved properties. Research focuses on creating molecules with enhanced potency, selectivity, and better pharmacokinetic profiles.

Key synthetic approaches include:

Amide Bond Formation: The synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has been described, involving standard peptide coupling reactions. nih.gov A common industrial method involves reacting a substituted aniline (B41778), such as 4-aminophenol, with 3,4,5-trimethoxybenzoyl chloride.

Precursor Synthesis: Efficient preparation of key building blocks is essential. For instance, methods have been developed for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from 1,2,3-trimethoxybenzene (B147658) through substitution and oxidation reactions. nih.gov

Structural Modification: The core scaffold can be modified to explore new biological activities. For example, aminoalkylation of related phenolic aldehydes like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been achieved by reacting them with formaldehyde (B43269) and an appropriate amine. researchgate.net This highlights the potential for introducing diverse functional groups to the benzamidine (B55565) structure.

Bioisosteric Replacement and Scaffold Hopping: To improve properties and explore new interactions, parts of the molecule can be replaced with other functional groups. The development of stilbene-based analogs, where the benzamidine core might be replaced by other linkers, illustrates this strategy. O-methylation of hydroxyl groups in related stilbene structures is a common modification used to increase lipophilicity and metabolic stability. nih.gov

Advanced In Vitro Models for Comprehensive Preclinical Evaluation

To bridge the gap between discovery and clinical application, advanced in vitro models are being employed for a more thorough preclinical assessment of this compound derivatives. These models offer a more human-relevant context compared to traditional cell lines. nih.govresearchgate.net

Examples of advanced models and techniques include:

Molecular Simulation: In silico tools like molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), and molecular dynamics simulations are used to predict and rationalize the binding of derivatives to their targets. nih.gov For instance, simulations have confirmed the stable binding of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide analogs within the active site gorge of acetylcholinesterase. nih.gov

Mechanism-Specific Cellular Assays: To confirm the mechanism of action, specific assays are employed. The inhibition of ribonucleotide reductase by the analog KITC was quantified by using HPLC to measure the resulting depletion of deoxyribonucleoside triphosphate pools in HL-60 cells. nih.gov Furthermore, the in situ activity of the enzyme was assessed by measuring the incorporation of radiolabeled ¹⁴C-cytidine into the DNA of tumor cells. nih.govscite.ai

Human-Relevant 3D Culture Systems: The use of three-dimensional (3D) cell cultures and organoid models is a growing trend in preclinical evaluation. nih.gov These models, which can be derived from patient cells, better mimic the complex cellular environment and interactions of in vivo tissues, offering a more accurate prediction of a compound's efficacy and potential toxicity. nih.gov

High-Throughput Screening (HTS): Cell-based in vitro models are integral to high-throughput screening efforts. researchgate.net These platforms allow for the rapid evaluation of large libraries of synthetic analogs to identify lead compounds for further optimization. researchgate.net

Exploration of Multi-Targeting Approaches and Combination Therapies

The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in multi-target drugs and combination therapies. Derivatives of this compound are being explored in both contexts to enhance therapeutic efficacy and overcome drug resistance.

Combination Therapy: A key strategy is to combine a novel agent with established chemotherapeutics. The ribonucleotide reductase inhibitor KITC was shown to have synergistic growth inhibitory effects when used in sequence with arabinofuranosylcytosine (Ara-C), a standard chemotherapy agent for leukemia. nih.gov This synergy arises because KITC depletes the dNTP pools required for DNA repair, potentially making cancer cells more susceptible to DNA-damaging agents like Ara-C.

Multi-Targeting Agents: This approach involves designing a single molecule capable of modulating multiple biological targets simultaneously. While not a direct derivative, the design principles are relevant. For example, novel hybrids combining a benzamide (B126) structure with a hydroxypyridinone (HPO) moiety have been developed as potential treatments for Alzheimer's disease. These compounds act as both inhibitors of Monoamine oxidase B (MAO-B) and as potent iron chelators, addressing two different pathological pathways of the disease.

Contribution to the Understanding of Resveratrol and Stilbene Chemical Biology

The this compound scaffold is structurally related to resveratrol (3,5,4'-trihydroxystilbene), a well-known natural stilbenoid with numerous biological activities. researchgate.net Research into these synthetic analogs contributes significantly to the broader field of stilbene chemical biology.

Resveratrol itself has limitations due to rapid metabolism and poor bioavailability. nih.gov The development of synthetic analogs, such as those containing the 3,4,5-trimethoxyphenyl group, is a direct attempt to overcome these limitations. The methoxy (B1213986) groups generally increase lipophilicity and metabolic stability, potentially leading to improved cellular uptake and in vivo activity. nih.gov

The compound N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) was explicitly developed as a novel resveratrol analog by introducing additional methoxyl groups to create a molecule with comparable or enhanced antiproliferative effects. nih.gov By studying how these modifications alter the molecular targets and biological activity—shifting from the multiple targets of resveratrol to a more specific inhibition of ribonucleotide reductase in the case of KITC—researchers gain valuable structure-activity relationship (SAR) insights that inform the design of future stilbene-based therapeutics.

Addressing Research Gaps and Unexplored Mechanistic Insights

Despite promising findings, several research gaps remain in the study of this compound and its derivatives. Addressing these questions will be critical for their potential translation into clinical use.

In Vivo Efficacy and Pharmacokinetics: While many studies report potent in vitro activity, comprehensive in vivo testing is often the necessary next step. nih.gov Future research must focus on evaluating the efficacy of lead compounds in relevant animal models and thoroughly characterizing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Elucidation of Downstream Pathways: For identified targets like ribonucleotide reductase, the immediate effect (dNTP depletion) is clear. nih.gov However, a deeper understanding of the downstream signaling cascades that are triggered, leading to outcomes like apoptosis, is still needed.

Off-Target Profiling: For multi-targeting agents, it is crucial to conduct comprehensive profiling to identify potential off-target effects. Understanding the full spectrum of a compound's interactions is essential for predicting its safety profile.

Mechanisms of Synergy: In combination therapies, the precise molecular mechanisms underlying the observed synergy need to be fully elucidated. nih.gov This knowledge can help optimize treatment schedules and identify patient populations most likely to benefit.

Development of Resistance: As with any potential therapeutic agent, it is important to investigate possible mechanisms of acquired resistance. Proactively understanding how cells might adapt to long-term exposure can guide the development of strategies to circumvent this resistance.

Future work in these areas will provide a more complete picture of the therapeutic potential and challenges associated with this promising class of compounds.

Table of Mentioned Compounds

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0–5°C during sensitive steps like nitration or hydroxylamine addition).

- Solvent polarity adjustments to optimize reaction rates and by-product suppression.

- pH modulation (e.g., neutral to slightly acidic conditions for stable intermediate formation).

Advanced: How does the structural conformation of this compound influence its interaction with ribonucleotide reductase (RR)?

Methodological Answer :

The compound’s bioactivity stems from its planar aromatic core and hydroxylamidine group, which enable:

Q. Experimental Validation :

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and hydroxylamidine (-NH-OH) protons (e.g., δ 3.8–4.0 ppm for OCH₃; δ 8.5–9.0 ppm for NH-OH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z = 347.1372 for C₁₆H₁₈N₂O₅) .

Advanced: What strategies resolve contradictions in activity data across different cell lines or experimental models?

Q. Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values in multiple cell lines (e.g., HL-60 leukemia vs. solid tumors) to identify cell-type-specific sensitivity .

- Mechanistic Profiling : Compare RR inhibition kinetics (e.g., kcat/Km ratios) versus off-target effects using siRNA knockdown controls.

- Meta-Analysis : Aggregate data from independent studies to distinguish assay artifacts (e.g., serum interference) from true biological variability.

Q. Case Study :

- Contradiction : Variable apoptosis induction (40–80% in HL-60 vs. <10% in HeLa cells).

- Resolution : RR overexpression in HeLA cells confirmed via Western blot, explaining resistance .

Advanced: How can researchers design experiments to assess synergistic effects with chemotherapeutic agents like Ara-C?

Q. Methodological Answer :

- Sequential Dosing : Pre-treatment with this compound (24 hr) followed by Ara-C to amplify DNA synthesis inhibition .

- Isobologram Analysis : Calculate combination indices (CI < 1 indicates synergy) using Chou-Talalay method .

- In Situ RR Activity Assay : Quantify ¹⁴C-cytidine incorporation into DNA to confirm target modulation prior to Ara-C exposure .

Q. Methodological Answer :

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydroxylamidine hydrolysis. Store in pH 6–7 buffers (e.g., phosphate-buffered saline) .

- Thermal Stability : Long-term storage at -20°C recommended; avoid freeze-thaw cycles to prevent precipitation.

- Light Sensitivity : Protect from UV light to avoid photodegradation of methoxy groups .

Advanced: How can computational modeling guide the optimization of this compound derivatives?

Q. Methodological Answer :

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy) with RR inhibition using regression models.

- ADMET Prediction : Tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Fragment-Based Design : Replace methoxy groups with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.